叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐
概述
描述
“tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It has an average mass of 199.247 Da and a monoisotopic mass of 199.120850 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 272.5±23.0 °C at 760 mmHg, and a flash point of 118.6±22.6 °C . It also has a molar refractivity of 51.1±0.3 cm3, a polar surface area of 42 Å2, and a polarizability of 20.3±0.5 10-24 cm3 .科学研究应用
合成应用和化合物类似物
叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐虽然没有被直接研究,但与一系列已被广泛研究的化合物具有相似的结构。例如,5-芳基-3-氮杂双环[3.2.0]庚烷-6-酮缩醛,一种与叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐在结构上相关的化合物,已被合成并分析其类似吗啡的镇痛活性。这些化合物由于其与吗啡的结构相似性而表现出阿片受体结合特性,表明叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐在疼痛管理研究领域具有潜力 (Mckenzie 等人,1984 年).
抗氧化特性和抑制致癌性
与叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐在结构上相关的化合物,如叔丁基-4-羟基茴香醚 (BHA),已因其抗氧化特性而被研究。这些抗氧化剂已显示出对致癌作用的抑制作用,表明它们在癌症预防中的潜在用途。例如,BHA 及其衍生物已在小鼠中证明了组织特异性的抗癌酶诱导模式,表明结构相似的化合物在抗癌应用中的潜力 (De Long、Prochaska 和 Talalay,1985 年).
在催化氧化和工业应用中的潜力
此外,类似于叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐的化合物的氧化可以产生各种具有不同氧化态和官能团的产品,例如 7-氧杂双环[4.1.0]庚烷。这些产品广泛用作化学工业中的中间体。控制和选择性催化这些氧化反应的能力对工业应用具有重要价值,表明叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐在该领域的潜在用途 (Cao 等人,2018 年).
电生理和抗心律失常作用
对相关化合物的研究,例如叔丁基 (2-{7-[2-(4-氰基-2-氟苯氧基)乙基]-9-氧杂-3,7-二氮杂双环[3.3.1]壬 3-基}乙基)氨基甲酸酯,表明有希望的电生理和抗心律失常作用。这些发现为研究叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐在治疗心律失常和其他心血管疾病中的潜力的途径打开了大门 (Sicouri、Carlsson 和 Antzelevitch,2010 年).
安全和危害
The compound is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
属性
IUPAC Name |
tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWHAJQEZIIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161157-50-2 | |
Record name | tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in the synthesis of the ERR1 inhibitor?
A1: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a crucial starting material in the multi-step synthesis of (Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione, a potent ERR1 inhibitor []. The synthesis involves a regioselective epoxide ring-opening reaction catalyzed by magnesium perchlorate. This reaction with thiazolidine-2,4-dione leads to the formation of a diastereomeric mixture, which undergoes further modifications to ultimately yield the desired ERR1 inhibitor.
Q2: Are there any alternative synthetic routes to the ERR1 inhibitor that do not utilize tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate?
A2: The provided research article [] focuses specifically on the synthesis utilizing tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and does not delve into alternative synthetic routes. Further research and exploration of the literature would be necessary to determine if other synthetic pathways exist for this particular ERR1 inhibitor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。